![molecular formula C11H26O3Si2 B13955055 Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 55124-92-0](/img/structure/B13955055.png)
Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound with the molecular formula C11H24O3Si2 and a molecular weight of 260.4775 . It is also known by other names such as trimethylsilyl 3-methyl-2-[(trimethylsilyl)oxy]-2-butenoate and 2-ketovaleric acid, enol, di-TMS . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of 3-methyl-2-buten-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions include maintaining the temperature at around 0°C to 5°C and stirring the mixture for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: This compound is utilized in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester exerts its effects involves the interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The molecular targets include enzymes and receptors involved in metabolic processes, and the pathways affected are related to oxidation-reduction and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester can be compared with similar compounds such as:
Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester: This compound has a similar structure but differs in the position of the methyl group.
Pentanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: This compound has an additional carbon atom in the chain.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
55124-92-0 |
|---|---|
Molekularformel |
C11H26O3Si2 |
Molekulargewicht |
262.49 g/mol |
IUPAC-Name |
trimethylsilyl 3-methyl-2-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C11H26O3Si2/c1-9(2)10(13-15(3,4)5)11(12)14-16(6,7)8/h9-10H,1-8H3 |
InChI-Schlüssel |
QWRWSWPAGNHCNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


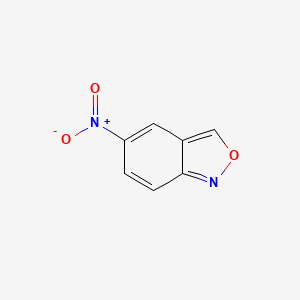
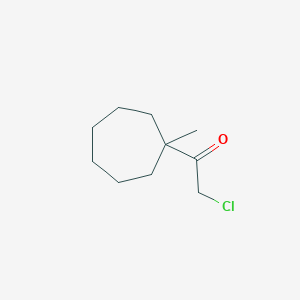
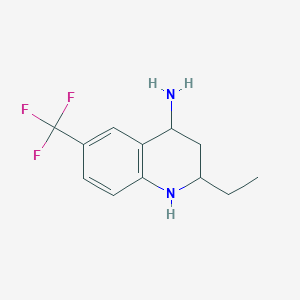

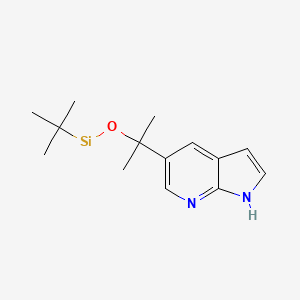

![3-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13955022.png)
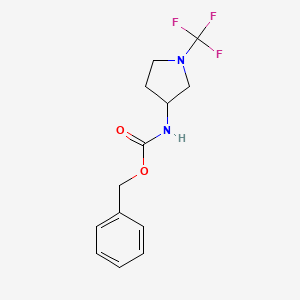
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13955033.png)

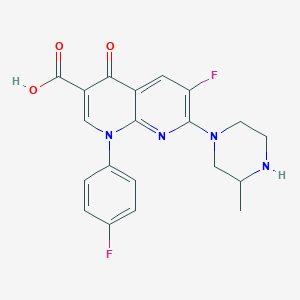
![2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol](/img/structure/B13955046.png)
![4-Chloro-3-[(2,3-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955051.png)
![1-[2-(Octadecyloxy)ethoxy]-9-octadecene](/img/structure/B13955057.png)
